REACTION_CXSMILES
|
[CH2:1]([CH:5]([CH2:10][C:11]([OH:13])=[O:12])[CH2:6][C:7]([OH:9])=O)[CH:2]([CH3:4])[CH3:3].C(Cl)(=O)C>>[CH2:1]([CH:5]1[CH2:6][C:7](=[O:9])[O:13][C:11](=[O:12])[CH2:10]1)[CH:2]([CH3:3])[CH3:4]
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Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
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16 h
|
Type
|
DISTILLATION
|
Details
|
The mixture is distilled at atmospheric pressure until a distillate reflux temperature of 135° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled
|
Type
|
DISTILLATION
|
Details
|
placed under vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1CC(=O)OC(C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 129 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |